molecular formula C23H20N4O4 B3001447 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-(3-methylphenyl)acetamide CAS No. 1260910-31-3

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-(3-methylphenyl)acetamide

Cat. No. B3001447
CAS RN: 1260910-31-3
M. Wt: 416.437
InChI Key: GXCGJYIWOFKTRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H20N4O4 and its molecular weight is 416.437. The purity is usually 95%.
BenchChem offers high-quality 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-(3-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-(3-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

The core structure of this compound, particularly the 1,3-benzodioxol-5-yl and 1,2,4-oxadiazol-5-yl moieties, has been associated with anticancer properties . Research indicates that similar compounds have shown effectiveness against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia cells. The compound’s ability to induce cell cycle arrest and apoptosis makes it a promising candidate for further study as an anticancer agent.

Antimicrobial Activity

Compounds with the 1,3-benzodioxol-5-yl group have been evaluated for their antimicrobial activity . This compound could potentially inhibit the growth of bacteria and fungi, which is crucial in the development of new antibiotics and antifungal agents, especially in the face of rising antimicrobial resistance.

CO2 Capture and Storage

Amide-functionalized materials, which can be derived from this compound, have shown potential in capturing and storing carbon dioxide . This application is particularly relevant in efforts to mitigate climate change by reducing the amount of CO2 released into the atmosphere.

Molecular Diversity in Drug Design

The structural complexity and molecular diversity of this compound make it a valuable scaffold in drug design . Its multiple reactive sites allow for the synthesis of a wide range of derivatives, enabling the exploration of structure-activity relationships in medicinal chemistry.

Tubulin Polymerization Modulation

The indole nucleus found in related compounds has been targeted for its role in microtubule assembly . By modulating tubulin polymerization, this compound could serve as a lead structure for the development of new antitumor agents that work by causing mitotic blockade and cell apoptosis.

properties

IUPAC Name

2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-methyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4/c1-15-5-3-6-17(11-15)26(2)21(28)13-27-10-4-7-18(27)23-24-22(25-31-23)16-8-9-19-20(12-16)30-14-29-19/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCGJYIWOFKTRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)C(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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